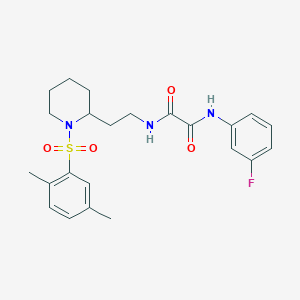

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a sulfonamide-containing oxalamide derivative characterized by a piperidine core substituted with a 2,5-dimethylphenylsulfonyl group and an ethyl linker connecting to an oxalamide bridge. The oxalamide moiety is further functionalized with a 3-fluorophenyl group.

Properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLRZLWEXXBSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered significant attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups:

- Piperidine moiety : A six-membered ring that is common in many bioactive compounds.

- Sulfonamide group : Known for its ability to inhibit various enzymes.

- Oxalamide functional group : Implicated in enhancing biological activity.

The molecular formula is , with a molecular weight of approximately 409.5 g/mol. Its structural complexity allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may play a role in its anti-cancer properties .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways involved in neurological disorders.

- Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic genes like p53 and Bax, suggesting that this compound may also induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Studies have demonstrated cytotoxicity in myeloma and leukemia cell lines, with effective concentrations leading to reduced cell viability and increased apoptosis .

| Cell Line Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Myeloma | 5.0 | Induction of apoptosis |

| Leukemia | 7.5 | Enzyme inhibition |

| Natural Killer T-cell | 6.0 | Modulation of immune response |

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Inhibitory activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

| Enzyme Type | IC50 (µM) | Biological Relevance |

|---|---|---|

| Acetylcholinesterase | 12.0 | Neuroprotective effects |

| Urease | 8.0 | Potential antibacterial activity |

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly notable in hematological malignancies.

Study 2: Pharmacokinetic Profiling

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of the compound. The findings indicated favorable drug-like characteristics, suggesting good oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, differing primarily in sulfonyl substituents, aromatic substitutions, or piperidine modifications. Key comparisons are summarized below:

N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- CAS No.: 898415-42-4

- Molecular Formula : C₂₂H₂₆FN₃O₄S

- Molecular Weight : 447.5

- Key Differences :

- Replaces the 2,5-dimethylphenylsulfonyl group with a tosyl (p-toluenesulfonyl) group.

- Retains the 3-fluorophenyl oxalamide substituent.

- This may influence solubility or receptor binding .

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

- CAS No.: 898445-31-3

- Molecular Formula : C₂₃H₂₈FN₃O₄S

- Molecular Weight : 461.6

- Key Differences :

- Substitutes the 2,5-dimethylphenylsulfonyl with a 4-fluorophenylsulfonyl group.

- Replaces the 3-fluorophenyl oxalamide group with a 2-methylbenzyl group.

- Significance : The 4-fluorophenylsulfonyl group enhances electron-withdrawing effects compared to alkyl-substituted sulfonyl groups, while the 2-methylbenzyl substituent introduces bulkier aromatic features. These changes could modulate metabolic stability or target affinity .

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

- CAS No.: 898406-62-7

- Molecular Formula : C₂₁H₂₃ClFN₃O₄S

- Molecular Weight : 467.9

- Key Differences :

- Features a 4-chlorophenylsulfonyl group instead of 2,5-dimethylphenylsulfonyl.

- Retains a fluorophenyl group but at the para position (4-fluorophenyl).

- Significance : Chlorine’s higher electronegativity and larger atomic radius compared to methyl or fluorine substituents may enhance hydrophobic interactions or alter binding kinetics in biological systems .

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

- Molecular Features :

- Incorporates a pyridin-3-ylmethyl group on the oxalamide nitrogen.

- Retains the 4-fluorophenylsulfonyl group on the piperidine.

Structural and Functional Analysis Table

Key Research Findings and Implications

Sulfonyl Group Impact :

- Alkyl-substituted sulfonyl groups (e.g., 2,5-dimethylphenyl or tosyl) may enhance lipophilicity, while halogenated variants (4-fluoro or 4-chloro) improve electronic interactions.

- Chlorine’s larger size and polarizability could favor interactions with hydrophobic pockets in enzymes or receptors .

Aromatic Substitution Effects: Fluorine at the meta position (3-fluorophenyl) vs. Pyridinyl or benzyl groups introduce distinct hydrogen-bonding or π-π stacking capabilities, critical for target engagement .

Piperidine Modifications :

- The ethyl linker between the piperidine and oxalamide remains conserved across analogs, suggesting its role in maintaining conformational flexibility.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., sulfonyl group position) and detects impurities. Key signals:

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C23H28FN3O4S: 486.1812) .

- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect degradation products .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability without compromising potency?

Q. Methodological Answer :

- Core modifications :

- In vitro assays :

- Computational tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable logP (2–4) and topological polar surface area (<90 Ų) .

Basic Question: What storage conditions are recommended to maintain the compound’s stability in long-term studies?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .

- Solubility considerations :

- Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC profiles to fresh samples .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., in vivo models)?

Q. Methodological Answer :

- Target engagement assays :

- Pharmacodynamic markers :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.